molecular formula C7H8FNO B6618615 2-fluoro-6-methoxy-4-methylpyridine CAS No. 1228897-87-7

2-fluoro-6-methoxy-4-methylpyridine

Cat. No.: B6618615
CAS No.: 1228897-87-7
M. Wt: 141.14 g/mol
InChI Key: XYXYZWWRKONZLE-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-methylpyridine is a fluorinated pyridine derivative characterized by substituents at the 2-, 4-, and 6-positions of the pyridine ring. The fluorine atom at position 2 introduces electron-withdrawing effects, while the methoxy group at position 6 provides electron-donating properties. The methyl group at position 4 contributes steric bulk and modulates lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-methoxy-4-methylpyridine can be achieved through several methods. One common approach involves the diazotization of 2-amino-6-methylpyridine followed by fluorination. This method typically uses hydrogen fluoride containing 40% pyridine solution as the fluorinating agent . Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-fluoro-6-methoxy-4-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s electron-withdrawing properties, affecting its reactivity and interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positioning and nature of substituents critically influence reactivity and applications. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position) Key Properties Applications Reference
2-Fluoro-6-methoxy-4-methylpyridine -F (2), -OCH₃ (6), -CH₃ (4) High polarity, moderate lipophilicity Pharmaceutical intermediates
4-Iodo-2-methoxy-6-methylpyridine -I (4), -OCH₃ (2), -CH₃ (6) Bulky iodine increases molecular weight Radiolabeling probes
4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine Complex aryl ether linkages Extended conjugation, high rigidity Material science (liquid crystals)

Key Findings :

  • Electron-withdrawing vs. donating groups : Fluorine at position 2 (target compound) enhances electrophilicity compared to iodine in 4-Iodo-2-methoxy-6-methylpyridine, which introduces steric hindrance .
  • Steric effects : The methyl group at position 4 in the target compound improves metabolic stability compared to unsubstituted pyridines .

Pharmacological and Industrial Relevance

  • Medicinal chemistry : Fluorinated pyridines like the target compound are prioritized in kinase inhibitor design due to fluorine’s ability to modulate pKa and enhance blood-brain barrier penetration. In contrast, iodine-containing analogs () are niche tools for radiopharmaceuticals .
  • Agrochemicals : The methyl and methoxy groups in the target compound improve soil adsorption compared to simpler pyridines like 4-Methoxypyrimidine (), which lack fluorine’s stability-enhancing effects .

Biological Activity

2-Fluoro-6-methoxy-4-methylpyridine is a fluorinated pyridine derivative characterized by its unique molecular structure, which includes a fluorine atom, a methoxy group, and a methyl group attached to the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C7H8FNO
  • Molecular Weight : 155.15 g/mol

The presence of the fluorine atom enhances the compound's electron-withdrawing properties, influencing its reactivity and interactions with biological targets. The methoxy group contributes to its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity and receptor binding through various biochemical pathways. Its mechanism can involve:

  • Enzyme Inhibition : Compounds of this class often inhibit enzymes by binding to their active sites.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including Mycobacterium tuberculosis (Mtb). In a screening assay, compounds were evaluated for their ability to inhibit Mtb growth. The results indicated significant inhibition at concentrations around 20 μM, with some compounds achieving over 90% growth reduction in fluorescence-based assays .

Antiviral Activity

The compound has also been investigated for antiviral properties. Similar pyridine derivatives have demonstrated activity against viral infections, particularly those resistant to standard treatments. For instance, derivatives with structural similarities have shown significant antiviral activity against Hepatitis B virus (HBV) strains resistant to common antiviral agents like lamivudine .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : In a study involving a primary whole-cell screen against an Mtb reporter strain, several derivatives including this compound were identified as hits that inhibited bacterial growth significantly. The study utilized both fluorescence measurements and spot growth assays to validate findings .
  • Antiviral Efficacy : A related study on fluorinated compounds indicated that modifications at the 2-position of pyridine rings could enhance binding affinity to viral polymerases, suggesting potential applications in developing new antiviral therapies .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Fluoro-4-methylpyridineLacks methoxy group; similar reactivityModerate antimicrobial activity
2-Fluoro-6-methylpyridineLacks methoxy group; different reactivityLower activity compared to target
4-Fluoro-2-methoxybenzeneboronic acidFluorine and methoxy on benzene ringExplored for enzyme inhibition

Q & A

Q. Basic: What synthetic routes are optimized for preparing 2-fluoro-6-methoxy-4-methylpyridine, and how do substituent positions influence reaction efficiency?

Answer:
The synthesis of pyridine derivatives often involves halogenation, methoxylation, and coupling reactions. For this compound, key steps include:

  • Halogenation : Fluorination at the 2-position using reagents like Selectfluor or DAST under anhydrous conditions (e.g., THF or DMF) .
  • Methoxylation : Introduction of the methoxy group via nucleophilic substitution (e.g., NaOMe in methanol) at the 6-position .
  • Coupling Reactions : Suzuki-Miyaura coupling for introducing the 4-methyl group using palladium catalysts and methyl boronic acids .

Substituent Position Effects :

  • Steric hindrance from the 4-methyl group may reduce reactivity at adjacent positions.
  • Electron-withdrawing fluorine at C2 enhances electrophilic substitution at C4 .

Q. Advanced: How can regioselective fluorination be achieved in pyridine derivatives like this compound?

Answer:
Regioselective fluorination requires precise control of reaction conditions and directing groups:

  • Directing Groups : Methoxy groups at C6 act as ortho-directors, facilitating fluorination at C2 .
  • Metal-Free Fluorination : Use of mild fluorinating agents (e.g., NFSI) in polar aprotic solvents (DMF or DMSO) minimizes side reactions .
  • Thermodynamic vs. Kinetic Control : Lower temperatures (0–25°C) favor kinetic control for selective fluorination .

Q. Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.4–2.6 ppm (C4-CH₃), δ 3.8–4.0 ppm (OCH₃), and δ 6.5–7.5 ppm (pyridine protons) .
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine at C2 .
  • HRMS : Exact mass calculation (e.g., C₇H₈FNO: 153.0592 Da) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. Advanced: How do electronic effects of fluorine and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Fluorine (C2) : Electron-withdrawing nature activates the pyridine ring for nucleophilic attack but deactivates electrophilic substitution at C4.
  • Methoxy (C6) : Electron-donating effects stabilize intermediates in Suzuki-Miyaura coupling, improving yields at C4 .
  • Synergistic Effects : The 2-fluoro-6-methoxy motif enhances regioselectivity in Pd-catalyzed reactions by directing coupling to C4 .

Q. Basic: How should researchers handle stability and storage challenges for this compound?

Answer:

  • Storage : Store at -20°C in sealed, moisture-free containers to prevent hydrolysis of the methoxy group .
  • Stability Tests : Monitor degradation via TLC or HPLC over 6–12 months. Degradation products often include hydrolyzed methoxy groups (to hydroxyl) .

Q. Advanced: What strategies resolve contradictions in reported bioactivity data for fluorinated pyridines?

Answer:

  • Structural Validation : Confirm regiochemistry via X-ray crystallography (e.g., as in ) to rule out positional isomerism.
  • Assay Conditions : Standardize enzyme inhibition assays (e.g., CYP1B1 inhibition) using controls like α-naphthoflavone for activity comparison .
  • SAR Studies : Compare substituent effects (e.g., C4-methyl vs. C4-ethyl) to identify critical pharmacophores .

Q. Basic: What computational methods predict the electronic properties of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., CYP1B1 active site) .

Q. Advanced: How does the methyl group at C4 affect metabolic stability in vivo?

Answer:

  • Steric Shielding : The C4-methyl group reduces oxidative metabolism by cytochrome P450 enzymes, improving plasma half-life (e.g., t₁/₂ > 8 hr in rat models) .
  • Metabolite Profiling : Identify metabolites via LC-MS/MS; common pathways include hydroxylation at C4 and demethylation at C6 .

Properties

IUPAC Name

2-fluoro-6-methoxy-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXYZWWRKONZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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